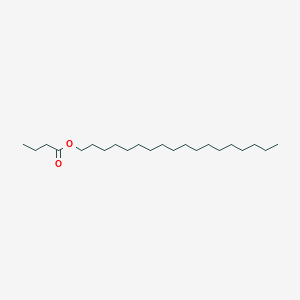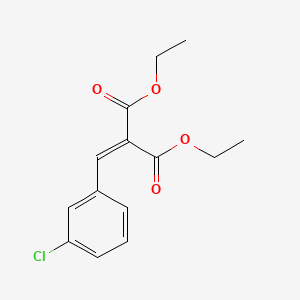
Diethyl 2-(3-chlorobenzylidene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(3-chlorobenzylidene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a 3-chlorobenzylidene group attached to the malonate moiety
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-chlorobenzylidene)malonate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of diethyl malonate with 3-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or methanol at reflux temperature. The general reaction scheme is as follows:
Diethyl malonate+3-chlorobenzaldehydeBaseDiethyl 2-(3-chlorobenzylidene)malonate+Water
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of solid-phase synthesis techniques, such as ball milling, has also been explored to minimize the use of solvents and enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
Diethyl 2-(3-chlorobenzylidene)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobenzylidene group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl groups in the malonate moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Substituted derivatives of this compound.
Reduction: this compound alcohols.
Oxidation: Carboxylic acids or other oxidized products.
科学的研究の応用
Diethyl 2-(3-chlorobenzylidene)malonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of diethyl 2-(3-chlorobenzylidene)malonate involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing 3-chlorobenzylidene group enhances the electrophilicity of the carbonyl carbon atoms in the malonate moiety, making them more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds .
類似化合物との比較
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Diethyl 2-(4-chlorobenzylidene)malonate
Uniqueness
Diethyl 2-(3-chlorobenzylidene)malonate is unique due to the presence of the 3-chlorobenzylidene group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .
特性
CAS番号 |
6768-21-4 |
|---|---|
分子式 |
C14H15ClO4 |
分子量 |
282.72 g/mol |
IUPAC名 |
diethyl 2-[(3-chlorophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C14H15ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-9H,3-4H2,1-2H3 |
InChIキー |
ASZSQVRNXYEROB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


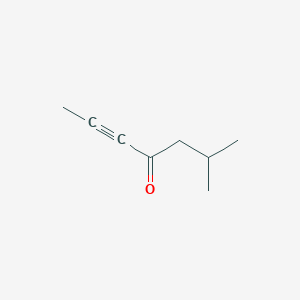
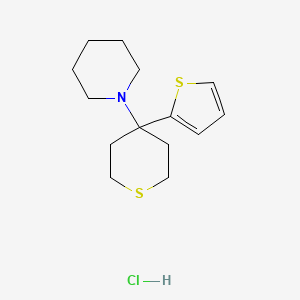
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)
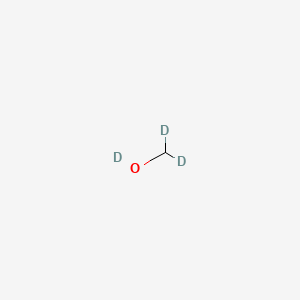
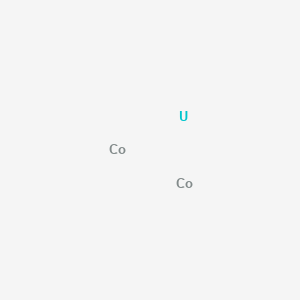

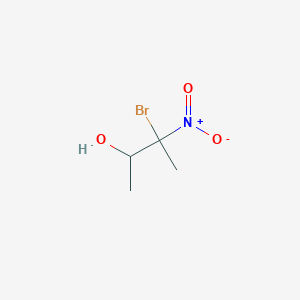


![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)
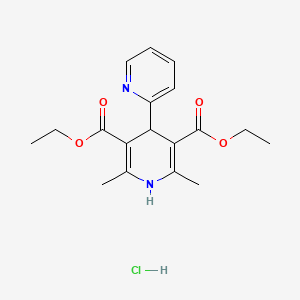
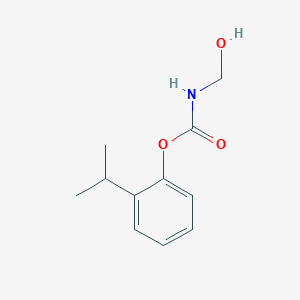
![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
